6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
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Overview
Description
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorophenyl and fluorophenoxy groups, along with a carbonitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where a pyridine derivative reacts with 2-chlorophenyl and 4-fluorophenoxy reagents under controlled conditions. The reaction may require the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carboxamide
- 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-methanol
Uniqueness
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2O/c19-16-4-2-1-3-15(16)17-10-5-12(11-21)18(22-17)23-14-8-6-13(20)7-9-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQWNKRMOUOASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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